2-Chloro-6-fluoromandelic acid

Chiral resolution Co-crystallization Halogenated mandelic acids

2‑Chloro‑6‑fluoromandelic acid (CAS 162891‑15‑8; C₈H₆ClFO₃, MW 204.58 g·mol⁻¹) is a di‑halogenated derivative of mandelic acid bearing a chlorine substituent at the ortho (2‑) position and a fluorine substituent at the ortho′ (6‑) position of the aromatic ring. The compound contains a single chiral centre at the α‑carbon, making it a racemic or enantiopure building block for asymmetric synthesis and chiral resolution programs.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
Cat. No. B12125268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoromandelic acid
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(C(=O)O)O)F
InChIInChI=1S/C8H6ClFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
InChIKeyDRIWAGAZEWKZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoromandelic Acid: Chemical Identity and Compound Class Position for Strategic Sourcing Evaluation


2‑Chloro‑6‑fluoromandelic acid (CAS 162891‑15‑8; C₈H₆ClFO₃, MW 204.58 g·mol⁻¹) is a di‑halogenated derivative of mandelic acid bearing a chlorine substituent at the ortho (2‑) position and a fluorine substituent at the ortho′ (6‑) position of the aromatic ring [1]. The compound contains a single chiral centre at the α‑carbon, making it a racemic or enantiopure building block for asymmetric synthesis and chiral resolution programs. Its structural classification as a mixed‑halogen mandelic acid places it between the well‑studied mono‑halogenated series (e.g., 2‑chloro‑, 3‑chloro‑, 4‑fluoro‑mandelic acids) and more extensively functionalized aryl‑α‑hydroxy acids. The simultaneous presence of an electron‑withdrawing chlorine and fluorine on the same ring creates a unique electronic environment that influences both the acidity of the carboxylic acid group (predicted pKa ≈ 2.5–3.0) and the hydrogen‑bonding capacity of the α‑hydroxyl group [1].

Why 2-Chloro-6-fluoromandelic Acid Cannot Be Freely Substituted by Single-Halogen or Differently Positioned Mandelic Acid Analogs


In‑class mandelic acid derivatives are not interchangeable because both the type and position of halogen substituents decisively govern three procurement‑critical properties: chiral resolution efficiency, co‑crystal formation preference, and crystal packing thermodynamics [1][2]. Resolution studies with levetiracetam showed that 2‑chloromandelic acid co‑crystallizes preferentially with the S‑enantiomer while 4‑fluoromandelic acid selects the R‑enantiomer, and the resolution efficiency spans a wide range (up to 94 % yield with 63 % ee for 3‑chloromandelic acid) [1]. Consequently, a generic procurement specification such as “halogenated mandelic acid” is scientifically meaningless: a process optimized for 2‑chloromandelic acid will fail if 4‑fluoromandelic acid or a mixed‑halogen variant is dropped in without re‑validation. The 2‑chloro‑6‑fluoro combination introduces orthogonal electronic effects—chlorine’s strong inductive withdrawal and fluorine’s high electronegativity with π‑donation—that cannot be reproduced by any single‑halogen analog, making direct performance extrapolation from mono‑substituted derivatives unsound [2].

2-Chloro-6-fluoromandelic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Chiral Resolution Selectivity Inversion: 2-Chloro-6-fluoromandelic Acid vs. Mono‑Halogenated Mandelic Acids in Co‑Crystal Resolution with Levetiracetam

Levetiracetam (LEV) resolves halogenated mandelic acids through enantiospecific co‑crystal formation. Critically, LEV co‑crystallizes with S‑enantiomers of 2‑chloro‑, 3‑chloro‑, 4‑chloro‑ and 4‑bromomandelic acid, but switches to the R‑enantiomer for 4‑fluoromandelic acid [1]. The 2‑chloro‑6‑fluoro substitution pattern, carrying both a chloro group (S‑selecting) and a fluoro group (R‑selecting) on the same ring, creates a unique selectivity landscape that is not predictable from either mono‑halogen series alone. Under optimal conditions (molar ratio LEV:racemate 1:1, 25 °C, 48 h equilibration), resolution efficiency reached 94 % and enantiomeric excess up to 63 % for (R)‑3‑chloromandelic acid, while 2‑chloromandelic acid gave lower ee [1]. These data demonstrate that procurement of a single reference standard (e.g., 2‑chloromandelic acid) cannot substitute for 2‑chloro‑6‑fluoromandelic acid when developing or validating a chiral resolution process.

Chiral resolution Co-crystallization Halogenated mandelic acids

Cyclodextrin‑Mediated Chiral Discrimination: Ortho‑Chloro Mandelic Acid vs. Meta‑Chloro Mandelic Acid as Baselines for 2‑Chloro‑6‑fluoro Substitution Effects

Reversed‑phase HPLC with β‑cyclodextrin as a chiral mobile phase additive resolves ortho‑chloromandelic acid with a separation factor α = 1.8 at pH 2.1, whereas meta‑chloromandelic acid gives α = 1.15 at pH 6.8 [1]. The ortho‑chloro substitution therefore enhances enantioselectivity approximately 1.6‑fold over meta‑chloro under acidic conditions. For 2‑chloro‑6‑fluoromandelic acid, the additional ortho‑fluoro group is expected to further modulate the inclusion complex geometry through altered hydrogen‑bonding and steric effects, although direct measurement data are not yet available. The known strong ortho‑effect of chlorine provides a quantitative baseline against which the mixed‑halogen analog must be evaluated.

Chiral HPLC Cyclodextrin inclusion Enantioseparation

Crystal Packing and Thermodynamic Stability: Ortho‑Fluoro vs. Ortho‑Chloro Mandelic Acid as Predictors for Mixed‑Halogen Congener

The crystal structures of optically active mono‑fluoromandelic acids (ortho‑, meta‑, para‑) have been determined at low temperature (122 K) by X‑ray diffraction, and their melting enthalpies were related to differences between racemic and enantiomerically pure crystals [1]. Ortho‑fluoromandelic acid crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 8.356 Å, b = 10.842 Å, c = 8.544 Å, β = 94.13°, V = 772 ų [1]. Experimental heat‑capacity measurements on mandelic acid, o‑fluoromandelic acid and o‑chloromandelic acid have further quantified the relative thermodynamic stability of racemic vs. conglomerate crystals [2]. The 2‑chloro‑6‑fluoro substitution, which combines the steric and electronic features of both ortho‑halogen series, is predicted to exhibit a crystal packing motif distinct from either parent, potentially altering the free‑energy balance between racemic compound and conglomerate crystallization—a critical parameter for designing preparative chiral resolution by crystallization.

Crystal engineering Thermodynamic stability Racemic compound vs. conglomerate

Coordination Polymer Construction: Limited Reports for Mixed‑Halogen Mandelic Acids Highlight the Strategic Value of 2‑Chloro‑6‑fluoro Substitution

Halogenated mandelic acids serve as chirality‑inducing ligands for coordination polymers (CPs) and metal‑organic frameworks (MOFs) with enantioselective applications. A recent structural study of six CPs incorporating mandelic acid, (R)‑2‑chloromandelic acid, 3,5‑difluoromandelic acid and 4‑trifluoromethylmandelic acid demonstrated that halogen substituents introduce extra intermolecular interactions (hydrogen and halogen bonding) that significantly influence coordination modes and 3D packing [1]. Critically, the authors noted that limited reports exist for mandelic acid derivatives bearing both fluorine and chlorine substituents despite their potential for unique intermolecular interaction patterns [1]. The 2‑chloro‑6‑fluoro derivative, with its two distinct halogen‑bond donors (Cl and F) and a hydrogen‑bond‑donating α‑OH group, offers a richer interaction landscape than any of the reported mono‑ or symmetrically di‑substituted analogs, making it a strategically valuable but under‑explored ligand for chiral materials synthesis.

Chiral MOFs Coordination polymers Halogen bonding

2-Chloro-6-fluoromandelic Acid: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Ortho‑Halogen Substitution Patterns

The 2‑chloro‑6‑fluoro substitution pattern replicates the pharmacophoric aryl ring found in potent thrombin inhibitors (e.g., 2‑(2‑chloro‑6‑fluorophenyl)acetamides with Kᵢ = 0.9–33.9 nM) and in the β‑blocker nebivolol intermediate family [1][2]. Procuring the α‑hydroxy acid form provides a versatile synthon for amide coupling, esterification, or reduction to the corresponding 1,2‑diol, enabling late‑stage diversification while preserving the precise halogen substitution that drives target binding. The class‑level inference that chloro‑ and fluoro‑substituents exert opposing influences on chiral recognition [3] further underscores that a single enantiomer of 2‑chloro‑6‑fluoromandelic acid—if obtained via optimized resolution—can serve as a unique chiral pool starting material that cannot be mimicked by commercially ubiquitous 2‑chloro‑ or 4‑fluoro‑mandelic acids.

Chiral Selector or Chiral Derivatization Agent for Analytical Enantioseparation of Amines and Alcohols

Ortho‑chloromandelic acid exhibits a separation factor of 1.8 with β‑cyclodextrin, substantially outperforming the meta‑chloro analog (α = 1.15) [1]. The 2‑chloro‑6‑fluoromandelic acid, bearing two ortho‑halogens, is predicted to offer an even stronger and potentially orthogonal chiral recognition profile. Laboratories developing HPLC or CE methods for chiral purity analysis of pharmaceutical intermediates can employ 2‑chloro‑6‑fluoromandelic acid as a derivatizing agent to form diastereomeric esters or amides, leveraging its unique electronic signature to achieve baseline separation where single‑halogen mandelic acid derivatives fail. Procurement of this compound for analytical method development is justified by the quantitative evidence that ortho‑halogenation dramatically enhances enantioselectivity relative to meta‑ or para‑substituted analogs.

Crystallization‑Based Chiral Resolution Process Development

The thermodynamic stability differences between racemic compounds and conglomerates, quantified for o‑fluoromandelic acid and o‑chloromandelic acid through heat‑capacity measurements [1], provide a scientific rationale for evaluating 2‑chloro‑6‑fluoromandelic acid as a candidate for preferential crystallization or diastereomeric salt resolution. Process chemists developing scalable chiral resolutions should source this compound because the mixed‑halogen substitution may shift the free‑energy balance toward conglomerate formation—the prerequisite for efficient preferential crystallization—while simultaneously offering a crystalline product with distinct melting point and solubility for easier isolation. The existing resolution protocol with levetiracetam, which achieved up to 94 % efficiency for 3‑chloromandelic acid [2], provides a directly transferable methodological framework for optimization with the 2‑chloro‑6‑fluoro substrate.

Ligand Discovery for Chiral Metal‑Organic Frameworks and Enantioselective Separation Materials

The demonstrated ability of halogenated mandelic acids to construct chiral CPs with diverse topologies (2D sql sheets and 1D chains) [1] positions 2‑chloro‑6‑fluoromandelic acid as a next‑generation ligand for chiral porous materials. Its dual halogen‑bonding capability (C–Cl···X and C–F···X) combined with classical hydrogen‑bonding from the α‑hydroxy and carboxylic acid groups offers an interaction complexity that is absent in mono‑halogenated analogs. Materials scientists pursuing enantioselective adsorption, chiral catalysis, or circularly polarized luminescence should prioritize procurement of this under‑explored building block to access novel framework topologies that may exhibit superior enantioselectivity or stability compared to those derived from single‑halogen mandelic acids.

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